An In-depth Technical Guide to Methyl 4-bromocrotonate: Properties, Protocols, and Applications
An In-depth Technical Guide to Methyl 4-bromocrotonate: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 4-bromocrotonate. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its application in the synthesis of targeted cancer therapeutics.
Core Physical and Chemical Properties
Methyl 4-bromocrotonate is a halogenated α,β-unsaturated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both an electrophilic alkyl bromide and a Michael acceptor, allows for a variety of chemical transformations.
Quantitative Data Summary
The key physical and chemical properties of methyl 4-bromocrotonate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₇BrO₂ | [1][3][4][5] |
| Molecular Weight | 179.01 g/mol | [1][2][3][5] |
| CAS Number | 1117-71-1 | [1][3][4][5] |
| Appearance | Clear, colorless to yellow liquid | [2][6] |
| Boiling Point | 83-85 °C at 13 mmHg | [2][3][4] |
| Density | 1.522 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.501 | [2][3] |
| Solubility | Soluble in dichloromethane, chloroform, ethanol. Slightly soluble in water. | [2][7] |
| Stability | Decomposes upon exposure to light or heat. Moisture and heat sensitive. | [2][6] |
| Storage Conditions | 2-8°C, under inert gas. | [2][6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of methyl 4-bromocrotonate are crucial for its effective use in research and development.
Synthesis of Methyl 4-bromocrotonate
A common and effective method for the synthesis of methyl 4-bromocrotonate is the esterification of (E)-4-bromobut-2-enoic acid with methanol, facilitated by thionyl chloride.[3]
Materials:
-
(E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)
-
Anhydrous methanol (10 mL)
-
Thionyl chloride (5.49 g, 46.19 mmol)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
50 mL three-necked flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 50 mL three-necked flask containing anhydrous methanol (10 mL), add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol).
-
Stir the mixture at 0 °C until the acid is completely dissolved.
-
Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise to the solution, maintaining the temperature at 0 °C. Control the rate of addition to prevent vigorous gas evolution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.
-
Following the reaction, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate and water. Separate the organic and aqueous layers.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product.[3]
Purification by Column Chromatography
The crude methyl 4-bromocrotonate can be purified by flash column chromatography on silica gel.
Materials:
-
Crude methyl 4-bromocrotonate
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Test tubes for fraction collection
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate in an 8:1 (v/v) ratio.[3]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified methyl 4-bromocrotonate as a red oily liquid.[3] The expected yield is approximately 93.1%.[3]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of methyl 4-bromocrotonate and identify any impurities.
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Injection Mode: Splitless. Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp to 220°C at 10°C/min, hold for 2 minutes.
-
Ramp to 300°C at 30°C/min, hold for 10 minutes. Injector and Transfer Line Temperatures: 250°C and 280°C, respectively. MS Detection: Electron ionization (70 eV) with the ion source at 230°C. Monitor for the molecular ions m/z 94 and 96.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of methyl 4-bromocrotonate.
¹H NMR (CDCl₃):
-
δ 7.003 (dt, J=15.3, 7.3 Hz, 1H): Corresponds to the proton on the carbon β to the carbonyl group. The large coupling constant (15.3 Hz) confirms the trans configuration of the double bond.
-
δ 6.046 (dt, J=15.3, 1.2 Hz, 1H): Corresponds to the proton on the carbon α to the carbonyl group.
-
δ 4.015 (dd, J=7.3, 1.2 Hz, 2H): Corresponds to the methylene protons adjacent to the bromine atom.
-
δ 3.759 (s, 3H): Corresponds to the methyl ester protons.[8]
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.
Interpretation of Key Peaks:
-
~2900 cm⁻¹: C-H stretching vibrations.
-
1735-1750 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of an α,β-unsaturated ester.
-
1180-1200 cm⁻¹: C-O stretching vibrations of the ester group.
Application in Drug Development: EGFR/HER-2 Inhibition
Methyl 4-bromocrotonate is a key building block in the synthesis of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][7] These receptors are often overexpressed in various cancers and their inhibition is a targeted therapeutic strategy.[9]
EGFR/HER-2 Signaling Pathway
The binding of a ligand (e.g., EGF) to EGFR or HER-2 induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[10][11]
Caption: Simplified EGFR/HER-2 signaling pathway leading to cell proliferation.
Mechanism of Irreversible Inhibition
Irreversible inhibitors synthesized from methyl 4-bromocrotonate contain a reactive Michael acceptor group. This group forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR/HER-2 tyrosine kinase domain.[12] This permanent binding blocks the activity of the enzyme, thereby halting the downstream signaling pathways.
Caption: Covalent modification of the tyrosine kinase domain by an irreversible inhibitor.
This in-depth guide provides essential information for researchers and professionals working with methyl 4-bromocrotonate. The detailed protocols and mechanistic insights aim to facilitate its effective application in synthetic chemistry and drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. pnas.org [pnas.org]
- 3. Methyl 4-bromocrotonate | 1117-71-1 [amp.chemicalbook.com]
- 4. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Methyl 4-bromocrotonate, tech. 85% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. METHYL 4-BROMOCROTONATE(6000-00-6) 1H NMR spectrum [chemicalbook.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The Role of Irreversible HER Family Inhibition in the Treatment of Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
